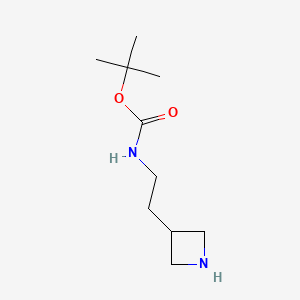

3-Boc-aminoethylazetidine

Description

Significance of Four-Membered Heterocycles in Synthetic and Medicinal Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are of significant interest in both synthetic and medicinal chemistry. numberanalytics.comrsc.org These small, strained ring systems offer a unique combination of properties that make them attractive motifs for incorporation into more complex molecules. researchgate.net Their rigid structures can provide precise three-dimensional arrangements of functional groups, which is crucial for optimizing interactions with biological targets. nih.gov Furthermore, the presence of a heteroatom within the four-membered ring can influence key physicochemical properties like polarity, solubility, and metabolic stability, all of which are critical parameters in drug design. researchgate.netchemrxiv.orgnih.gov The synthesis of these strained rings can be challenging, but methods such as cycloadditions and cyclizations have been developed to access these valuable structures. rsc.orgnumberanalytics.comchim.it

Evolution of Azetidine (B1206935) Derivatives in Drug Discovery

The use of azetidine derivatives in drug discovery has seen a significant rise. medwinpublishers.com Initially, the inherent ring strain was a concern for chemical stability. However, researchers have increasingly harnessed this feature to their advantage. nih.gov The first natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, was isolated in 1955 and demonstrated activity as a proline receptor antagonist. medwinpublishers.com Since then, a variety of synthetic azetidine-containing compounds have been developed and have entered clinical use, including drugs for various therapeutic areas. medwinpublishers.comnih.gov The incorporation of an azetidine moiety can lead to improved potency, better pharmacokinetic profiles, and enhanced ligand efficiency. nih.gov The development of novel synthetic methods has further fueled the exploration of diverse azetidine derivatives in medicinal chemistry programs. chemrxiv.orgnih.gov

Role of Azetidine Ring Strain in Reactivity and Stability

The reactivity and stability of azetidines are largely governed by their considerable ring strain, which is estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain is a key feature that distinguishes azetidines from their less strained five-membered (pyrrolidine) and six-membered (piperidine) counterparts, and their more strained three-membered (aziridine) analogs. researchgate.net While the ring strain makes azetidines more reactive than larger rings, they are significantly more stable and easier to handle than aziridines. rsc.orgrsc.org This balance of stability and reactivity allows for unique chemical transformations that can be triggered under specific conditions, such as ring-opening reactions, which are less favorable in less strained systems. rsc.org However, this inherent strain can also lead to potential decomposition pathways, particularly under acidic conditions or through metabolic processes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPJUZSNJFANNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162696-31-3 | |

| Record name | 3-(N-Boc)-(2-aminoethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Boc Aminoethylazetidine and Its Analogs

General Principles of Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is accomplished through several primary strategies, each leveraging different chemical principles to form the strained four-membered system. These include cycloaddition reactions, intramolecular cyclizations, and the chemical transformation of other heterocyclic structures. medwinpublishers.com

Cycloaddition reactions represent a powerful method for constructing cyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. For azetidine synthesis, [2+2] cycloadditions are particularly relevant.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. rsc.org Recent advancements have focused on using visible light in conjunction with photocatalysts to mediate these reactions under milder conditions. springernature.comchemrxiv.org For instance, an iridium-based triplet photocatalyst can be used to activate an alkene, which then reacts with an imine to form the azetidine ring. researchgate.net This approach is noted for its operational simplicity and tolerance of various functional groups. chemrxiv.org

Key features of modern photocycloaddition methods are summarized below:

| Method | Reactants | Catalyst/Conditions | Key Feature |

| Aza Paternò–Büchi | Imine + Alkene | UV light or visible light + photocatalyst | Direct [2+2] formation of the azetidine ring. rsc.org |

| Triplet Energy Transfer | Oximes/Imines + Alkenes | Iridium(III) photocatalysts, blue light | Allows for the use of a broad scope of alkenes and enables diverse synthetic modifications. researchgate.netrsc.org |

| Staudinger Reaction | Imine + Ketene | Transition metal assistance (optional) | A versatile method for producing β-lactams (azetidin-2-ones), which can be reduced to azetidines. researchgate.net |

These cycloaddition strategies provide efficient pathways to highly functionalized azetidines that would be difficult to access through other means. springernature.com

Intramolecular cyclization is the most common and widely utilized method for forming the azetidine ring. acs.org This strategy involves the formation of a C-N bond through a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule.

The classic approach is an intramolecular SN2 reaction, where a γ-amino alcohol or a related substrate is converted into a species with a good leaving group (e.g., halide, mesylate, tosylate) at the γ-position. frontiersin.orgnih.gov The internal nitrogen atom then displaces the leaving group to form the four-membered ring. acs.org The primary challenge in this method is the competition with intermolecular reactions and elimination reactions, which are often favored. acs.org

More advanced cyclization strategies include:

Palladium-Catalyzed C-H Amination: This method involves the intramolecular amination of unactivated C(sp³)–H bonds. A picolinamide (B142947) (PA) protected amine can undergo cyclization to form an azetidine ring in the presence of a palladium catalyst. rsc.org

Aminolysis of Epoxides: The intramolecular ring-opening of 3,4-epoxy amines, catalyzed by a Lewis acid such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can regioselectively produce 3-hydroxyazetidines. frontiersin.orgnih.gov This method is notable for its high yields and tolerance of acid-sensitive functional groups. nih.gov

Ring-Opening of Cyclic Sulfates: N-substituted azetidines can be formed from the cyclization of zwitterionic ammonium (B1175870) sulfates, which are themselves derived from the ring-opening of propane-1,3-diol cyclic sulfate (B86663) with various amines. medwinpublishers.com

A comparison of common leaving groups used in intramolecular SN2 cyclizations is presented below.

| Precursor | Leaving Group | Typical Reaction Conditions |

| γ-Amino alcohol | Mesylate (OMs) | Mesyl chloride, triethylamine (B128534), then base. nih.gov |

| γ-Amino alcohol | Tosylate (OTs) | Tosyl chloride, pyridine, then base. rsc.org |

| γ-Haloamine | Halide (I, Br, Cl) | Base (e.g., NaH, K₂CO₃). frontiersin.org |

Azetidine rings can also be synthesized by rearranging other heterocyclic systems through ring expansion or ring contraction reactions. magtech.com.cn

Ring Expansion: Three-membered rings like aziridines can be expanded to form four-membered azetidines. A common method involves reacting N-arenesulfonylaziridines with dimethylsulfoxonium methylide, which inserts a methylene (B1212753) group to expand the ring. organic-chemistry.org

Ring Contraction: Five-membered rings such as N-sulfonylpyrrolidinones can undergo ring contraction to yield α-carbonylated N-sulfonylazetidines. This transformation typically occurs via nucleophilic addition to an α-bromo N-sulfonylpyrrolidinone, followed by a rearrangement. organic-chemistry.org

Targeted Synthesis of 3-Boc-aminoethylazetidine

The synthesis of the specific molecule this compound requires methods that can install the protected aminoethyl group at the C3 position of the azetidine ring. This can be achieved either by functionalizing a pre-existing azetidine or by constructing the ring from a precursor already containing the required side chain.

A primary strategy for synthesizing 3-substituted azetidines involves nucleophilic substitution on a suitably activated azetidine precursor. researchgate.net A plausible synthetic route to this compound could begin with a commercially available or readily synthesized N-Boc-azetidin-3-one.

A potential pathway involves:

Wittig or Horner-Wadsworth-Emmons Reaction: Reaction of N-Boc-azetidin-3-one with a phosphonate (B1237965) ylide, such as diethyl (cyanomethyl)phosphonate, to introduce a cyanomethylene group at the 3-position.

Reduction: The resulting double bond and the nitrile group are then reduced. Catalytic hydrogenation using a catalyst like palladium on carbon or Raney nickel can reduce both functionalities simultaneously to yield N-Boc-3-(aminoethyl)azetidine.

Protection: The primary amine of the side chain is then selectively protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the target compound.

Alternatively, nucleophilic substitution can be performed on an azetidine with a leaving group at the 3-position. For example, N-Boc-3-iodoazetidine could react with a nucleophile like the lithium salt of N-Boc-2-aminoacetonitrile, followed by reduction of the nitrile.

Modern synthetic methods harness the high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butane (ABB) to drive the formation of functionalized azetidines. researchgate.netrsc.org These strain-release strategies offer powerful and modular routes to complex azetidines. acs.org

In a key example of this approach, treatment of an N-activated ABB with a nucleophile leads to the selective opening of the central C-N bond, relieving ring strain and forming a 3-substituted azetidine. acs.org The addition of organometallic nucleophiles to ABBs allows for the formation of 3-arylated or 3-alkylated azetidines. rsc.org

A hypothetical route to a precursor for this compound using this strategy could involve:

Generation of an ABB: An appropriate precursor is used to generate a highly strained 1-azabicyclo[1.1.0]butane intermediate.

Strain-Release Homologation: The ABB reacts with a boronic ester, such as a vinyl boronic ester, in a strain-release-driven homologation. acs.org This would install a vinyl group at the 3-position of the azetidine ring.

Functional Group Transformation: The vinyl group can then be converted to the desired Boc-aminoethyl side chain through a sequence of reactions, for example, hydroboration-oxidation to an alcohol, followed by conversion to an amine and subsequent Boc-protection.

This strategy highlights the utility of strained intermediates in rapidly assembling molecular complexity to access medicinally relevant scaffolds. researchgate.netd-nb.info

Protecting Group Chemistry: Role of the Boc Group in Synthesis

N-tert-Butyloxycarbonylation of Amines

The introduction of the Boc group onto an amine, known as N-tert-butyloxycarbonylation, is a fundamental transformation in organic synthesis. nih.gov The most prevalent method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. jk-sci.comnumberanalytics.com The mechanism begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. numberanalytics.commasterorganicchemistry.com The resulting intermediate collapses, eliminating a t-butyl carbonate group which subsequently decomposes into carbon dioxide and the t-butoxide anion. A base, such as triethylamine (TEA) or sodium hydroxide (B78521) (NaOH), is often used to facilitate the reaction, although it can proceed without a base as well. jk-sci.comtotal-synthesis.com

Numerous protocols have been developed to optimize this reaction, focusing on efficiency, selectivity, and environmental sustainability. Recent advancements include catalyst-free methods conducted in water or glycerol, which offer green alternatives to traditional organic solvents. organic-chemistry.orgrsc.org These methods are highly chemoselective, preventing common side reactions like the formation of isocyanates or ureas. organic-chemistry.orgorganic-chemistry.org

| Reagent System | Solvent | Conditions | Key Features |

| Boc₂O, Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | Standard, widely used method. jk-sci.com |

| Boc₂O | Water/Acetone | Room Temperature | Catalyst-free, environmentally friendly ("green") approach. nih.gov |

| Boc₂O | Glycerol | Room Temperature | Catalyst-free, high yield, solvent is recyclable. rsc.org |

| Boc₂O, Imidazole-based Ionic Liquid | - | Room Temperature | Ionic liquid acts as a recyclable catalyst. organic-chemistry.org |

| Boc₂O, Perchloric acid on silica (B1680970) (HClO₄–SiO₂) | Solvent-free | Room Temperature | Heterogeneous, reusable catalyst with high efficiency. organic-chemistry.org |

Deprotection Methodologies for Boc-Protected Amines

The removal of the Boc group is typically accomplished under acidic conditions. nih.gov The stability of the resulting tert-butyl cation is a key thermodynamic driver for this process. chemistrysteps.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly employed. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid, which triggers the collapse of the intermediate to form the stable t-butyl cation, carbon dioxide, and the deprotected amine. chemistrysteps.commasterorganicchemistry.com Aqueous solutions of strong mineral acids like hydrochloric acid (HCl) are also effective. fishersci.co.uk

While acidic cleavage is most common, alternative methods have been developed for substrates that are sensitive to acid. fishersci.co.uk These include using Lewis acids like zinc bromide (ZnBr₂), which can offer selectivity in cleaving secondary N-Boc groups while leaving primary ones intact. jk-sci.com Additionally, methods for deprotection under basic conditions have been reported, using reagents like sodium t-butoxide in wet THF, although this is less common for unactivated primary amines. sci-hub.se

| Reagent/Method | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common, efficient, and fast method. jk-sci.commasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Water or Organic Solvent | Room Temperature | Effective, uses a common lab acid. fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis acid condition, can be selective for secondary amines. jk-sci.com |

| Trimethylsilyl (B98337) Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Avoids strong protic acids but can be slow. fishersci.co.uk |

| Sodium t-butoxide / H₂O | Tetrahydrofuran (THF) | Reflux | A niche basic deprotection method for primary Boc groups. sci-hub.se |

Stereoselective Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives with defined stereochemistry is a significant challenge due to the inherent ring strain. medwinpublishers.com Stereocontrolled methods are crucial for producing enantiomerically pure compounds for applications in medicinal chemistry. Several strategies have been developed to achieve this.

One approach is the asymmetric hydrogenation of prochiral unsaturated azetidine precursors. For instance, metal-catalyzed (e.g., palladium or chiral ruthenium complexes) hydrogenation of 2-azetinylcarboxylic acids can produce functionalized 2-azetidinylcarboxylic acids with high diastereoselectivity and enantioselectivity. acs.org Another powerful method is the [2+2] photocycloaddition between imines and alkenes. Recent work has shown that irradiating N-tosylimines and certain alkenes can lead to the formation of azetidines with complete stereoselectivity, suggesting a concerted reaction mechanism. thieme-connect.com

Furthermore, iodine-mediated formal [2+2] cycloaddition reactions have been shown to produce polysubstituted azetidines with high diastereoselectivity in a one-pot process. nih.gov Iodocyclization of homoallylamines at room temperature can also stereoselectively yield 2-(iodomethyl)azetidine derivatives, which can be further functionalized. scitechnol.com

Scalable Synthetic Routes and Industrial Applicability

For a compound like this compound to be useful as a building block, its synthesis must be scalable, safe, and economically viable. The development of such routes focuses on minimizing steps, using readily available starting materials, and avoiding hazardous reagents or conditions. magtech.com.cn

Key strategies for scalable azetidine synthesis include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net For example, the cyclization of β-amino esters using a strong base like lithium diisopropylamide (LDA) can form 2-azetidinones in high yields, which can then be reduced to the corresponding azetidines. medwinpublishers.com The development of catalyst-free N-Boc protection in water not only aligns with green chemistry principles but also simplifies purification and reduces cost on an industrial scale. organic-chemistry.org

When considering industrial applicability, the deprotection step is also critical. The use of strong acids like TFA can be costly and corrosive on a large scale. acsgcipr.org Moreover, the generation of the t-butyl cation during deprotection can lead to the formation of potential genotoxic impurities (PGIs) through side reactions with nucleophiles, which requires rigorous tracking and control in pharmaceutical manufacturing. acsgcipr.org Therefore, developing scalable routes that use alternative, milder deprotection reagents or heterogeneous acid catalysts that can be easily removed and recycled is an active area of research. organic-chemistry.orgacsgcipr.org

Recent Advances in Azetidine Synthesis

The field of azetidine synthesis is continually evolving, driven by the demand for these valuable structural motifs in drug discovery. rsc.orgrsc.org Recent years have seen the emergence of several innovative methods that overcome longstanding challenges. magtech.com.cn

C(sp³)–H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been reported as a powerful method for constructing functionalized azetidines from readily available amine precursors. This approach offers a direct and efficient way to form the C-N bond of the ring. rsc.org

Photocatalysis: Visible-light-mediated aza-Paterno-Büchi reactions, a type of [2+2] photocycloaddition, have been developed for the synthesis of complex azetidines from oxime precursors and alkenes. This method benefits from mild conditions and high functional group tolerance. rsc.org

Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes with nucleophiles provides a novel strain-release pathway to densely functionalized azetidines that are difficult to access through other means. This method is noted for its exceptionally broad substrate scope. rsc.org

Ring Contraction and Expansion: Methods involving the rearrangement of other heterocyclic systems, such as the ring contraction of five-membered rings or the ring expansion of three-membered aziridines, continue to be explored as viable routes to the azetidine core. medwinpublishers.commagtech.com.cn

These modern methods expand the synthetic toolkit, enabling the creation of novel and diverse azetidine derivatives for various scientific applications. rsc.org

Chemical Reactivity and Derivatization of 3 Boc Aminoethylazetidine

Reactions Involving the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring is a key site for functionalization, enabling the introduction of a wide array of substituents. This nitrogen is nucleophilic and can readily participate in various reactions to form more complex structures.

Common reactions at the azetidine nitrogen include N-alkylation and N-arylation. These transformations are typically achieved by reacting 3-Boc-aminoethylazetidine with alkyl halides or aryl halides under basic conditions. Reductive amination is another powerful method, where the azetidine nitrogen reacts with aldehydes or ketones in the presence of a reducing agent to yield N-substituted products. For instance, reductive amination with N-acyl-piperazines has been used to generate libraries of azetidine–piperazine diamides for biological screening. rsc.org

A notable application of modifying the azetidine nitrogen is in the late-stage functionalization of complex molecules, such as macrocyclic peptides. nih.gov After incorporating the 3-aminoazetidine (3-AAz) unit into a peptide backbone, the azetidine nitrogen can be chemoselectively deprotected and substituted, or modified using click chemistry approaches. nih.gov This strategy allows for the attachment of various functionalities, including dyes and biotin (B1667282) tags, to the macrocycle. nih.gov

Transformations at the Ethylamino Side Chain

The ethylamino side chain offers another reactive handle for derivatization, primarily through transformations involving the Boc-protected amine.

The most fundamental reaction at this position is the deprotection of the tert-butoxycarbonyl (Boc) group. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA), to liberate the primary amine. The resulting free amine is a potent nucleophile and can undergo a variety of subsequent reactions.

Once deprotected, the primary amine can be readily acylated with acid chlorides or activated carboxylic acids to form amides. It can also be alkylated or used in other coupling reactions to extend the side chain or attach other molecular fragments. This versatility is crucial for building molecular diversity in drug discovery programs.

Functionalization and Derivatization Strategies

The unique strained structure of the azetidine ring allows for a range of functionalization strategies beyond simple N-alkylation or side-chain modification. rsc.org These advanced methods enable the synthesis of highly substituted and stereochemically complex azetidine derivatives.

Direct Functionalization and C(sp3)–H Activation

Direct functionalization of the azetidine ring, particularly through C(sp3)–H activation, represents a modern and efficient approach to creating complex derivatives. rsc.org This strategy avoids the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org In some cases, directing groups are used to achieve site-selective C–H arylation of the azetidine ring. rsc.org Another innovative method involves a rhodium-catalyzed ring expansion of azetidines through a domino conjugate addition/N-directed α-C(sp3)–H activation process, yielding substituted pyrrolidines. acs.orgnih.gov

Diastereoselective Alkylation and Chemoselective Displacement

Achieving stereocontrol in the synthesis of substituted azetidines is critical for their application in medicinal chemistry. Diastereoselective alkylation of azetidine derivatives has been reported, allowing for the controlled introduction of substituents at specific positions. rsc.org For example, the deprotonation of 3-fluoroazetidin-2-one followed by trapping with an electrophile can lead to diastereomerically pure 3-alkylated β-lactams. acs.org

Chemoselective displacement reactions are also pivotal. For instance, the selective displacement of a 3-mesyloxy (OMs) group with various amines provides a practical route to azetidine-3-amines. rsc.org This highlights the ability to selectively target specific positions on the azetidine ring for substitution, even in the presence of other potentially reactive functional groups. rsc.org

Reactions with Electrophiles and Nucleophiles

Both the nitrogen atoms and certain carbon atoms in this compound and its derivatives can react with electrophiles and nucleophiles. masterorganicchemistry.comsaskoer.ca The lone pairs on the nitrogen atoms make them inherently nucleophilic, readily attacking electron-deficient species (electrophiles). youtube.compressbooks.pub For example, the azetidine nitrogen can react with electrophiles like alkyl halides.

Conversely, the carbon atoms adjacent to the nitrogen atoms can have electrophilic character, especially if substituted with electron-withdrawing groups, making them susceptible to attack by nucleophiles. saskoer.calibretexts.org The reactivity is often dictated by the specific reaction conditions and the nature of the reactants. For instance, in ring-opening reactions, a hallmark of strained heterocycles, external nucleophiles can attack one of the ring carbons, leading to cleavage of the azetidine ring and the formation of functionalized acyclic amines. rsc.org

Coupling Reactions and Complex Molecule Assembly

Coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures from simpler fragments. numberanalytics.comnih.gov this compound and its derivatives are valuable partners in a variety of these transformations, enabling their incorporation into larger, more intricate molecules, including pharmaceutical candidates. numberanalytics.comrsc.org

The azetidine moiety can be introduced into molecules using standard cross-coupling methodologies such as Suzuki-Miyaura or Buchwald-Hartwig reactions, typically after appropriate functionalization of the azetidine ring (e.g., halogenation). The nitrogen atoms can also directly participate in copper-catalyzed Ullmann-type couplings. numberanalytics.com

The use of this compound as a building block is exemplified in the synthesis of inhibitors for biological targets like SHP2, where the azetidine core serves as a scaffold to which other fragments are attached. googleapis.com Its bifunctional nature, with two distinct amine functionalities, allows for sequential or orthogonal coupling strategies, further enhancing its utility in the assembly of complex molecules.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Substituted Azetidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Azetidine |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine |

| Acylation | Acid Chloride, Base | Amide |

| C(sp3)-H Amination | Palladium(II) catalyst, Oxidant | Functionalized Azetidine |

| Ring Expansion | Rhodium catalyst, Aryl boronic acid | Substituted Pyrrolidine |

Radical Reactions Involving Azetidine Precursors

The synthesis and functionalization of the azetidine scaffold have been significantly advanced through the application of radical chemistry. Modern methodologies, particularly those involving photocatalysis, have enabled the formation of highly substituted and structurally diverse azetidine derivatives under mild conditions. These strategies often rely on the generation of radical intermediates from various precursors, which then undergo cyclization or coupling reactions. Key approaches include the radical strain-release (RSR) of bicyclic precursors and the functionalization of azetidine rings through radical intermediates.

A prominent strategy for synthesizing densely functionalized azetidines involves the use of azabicyclo[1.1.0]butanes (ABBs) as precursors in radical strain-release photocatalysis. researchbunny.comchemrxiv.org This method utilizes a photosensitizer to promote the homolytic cleavage of various precursors, such as sulfonylimines, generating radical intermediates. chemrxiv.org These radicals then react with the highly strained ABB, leading to a chemoselective double functionalization and the formation of the azetidine ring in high yields. researchbunny.comchemrxiv.org The mechanism has been investigated through spectroscopic techniques and supported by DFT calculations. chemrxiv.org The versatility of this photocatalytic method is demonstrated by its application in synthesizing a variety of azetidine targets, including derivatives of known pharmaceuticals like Celecoxib and Naproxen. researchgate.net

Another powerful photoredox-catalyzed approach involves the decarboxylative functionalization of azetidine derivatives. For instance, 3-aryl-3-carboxylic acid azetidines serve as effective precursors to tertiary benzylic azetidine radicals. acs.org Under visible light irradiation, these radicals are generated and can participate in conjugate addition reactions with activated alkenes, yielding a range of 3,3-disubstituted azetidines. acs.org This method shows good functional group tolerance, and the required arylazetidine carboxylic acid precursors can be synthesized in a straightforward two-step process from 3-aryl-oxetan-3-ols. acs.org

Dual catalysis systems have also been employed to achieve novel transformations. A dual copper/photoredox-catalyzed multicomponent allylation of azabicyclo[1.1.0]butanes facilitates the synthesis of azetidines containing a C3 quaternary center. dlut.edu.cnrsc.org This one-pot reaction couples ABBs with 1,3-butadiene (B125203) and trimethylsilyl (B98337) cyanide (TMSCN), demonstrating broad functional group tolerance and applicability in the late-stage derivatization of bioactive molecules. dlut.edu.cnrsc.org

Radical cyclization reactions provide another important route to the azetidine core. A copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides has been developed as an efficient method for azetidine synthesis. nih.gov This anti-Baldwin cyclization process is well-suited for preparing chiral non-racemic C2,C3-disubstituted azetidines from precursors derived from commercially available amino acids. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of ynamides as versatile substrates in radical processes. nih.gov

The table below summarizes selected examples of radical reactions used to synthesize functionalized azetidines from various precursors.

Interactive Table: Radical Synthesis of Functionalized Azetidines

| Precursor Type | Reaction Type | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| Azabicyclo[1.1.0]butane (ABB) | Radical Strain-Release (RSR) Photocatalysis | Organic Photosensitizer, Visible Light | Densely Functionalized Azetidines | High | researchbunny.com, chemrxiv.org |

| 3-Arylazetidine-3-carboxylic Acid | Decarboxylative Alkylation | Photoredox Catalyst, Visible Light | 3-Aryl-3-alkyl Substituted Azetidines | 13-88 | acs.org |

| Azabicyclo[1.1.0]butane (ABB) | Dual Copper/Photoredox-Catalyzed Allylation | Cu(CH₃CN)₄PF₆, 4CzIPN, Visible Light | C3-Quaternary Allyl Azetidines | up to 91 | dlut.edu.cn, rsc.org |

| Ynamide | 4-exo-dig Radical Cyclization | [Cu(bcp)DPEphos]PF₆ | C2,C3-Disubstituted Azetidines | 40-91 | nih.gov |

| N-Boc Azetidine-2-carboxylic Acid | Photochemical Decarboxylative Addition | Organic Catalyst, UV Light | 2-Alkyl Azetidines | 34-96 | chemrxiv.org |

| 2-Azetine | Thiol-ene Radical Addition | White Light Irradiation | 2,3-Disubstituted Azetidines | 78-99 | chemrxiv.org |

This compound as a Key Building Block in Pharmaceutical Development

This compound, a heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group, is a valuable building block in the synthesis of more complex molecules for pharmaceutical development. genscript.com The Boc group serves to temporarily shield the amine functionality, allowing for controlled and selective reactions at other parts of the molecule. genscript.com This characteristic makes it an important intermediate in the creation of a diverse range of chemical entities. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a proline analogue. medwinpublishers.com

The structural features of this compound make it a versatile component for lead optimization in drug discovery through Structure-Activity Relationship (SAR) development. thermofisher.com Its utility is highlighted by its inclusion in libraries of heterocyclic building blocks designed to facilitate a wide array of synthetic transformations. thermofisher.com The presence of the aminoethyl side chain offers a point for further functionalization, enabling the exploration of chemical space and the generation of novel compounds with potential therapeutic activity. The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, methods like cycloaddition and cyclization are employed for their formation. medwinpublishers.com

Exploration of Azetidine Derivatives in Therapeutic Agents

Azetidine derivatives are increasingly recognized for their potential as therapeutic agents across a wide spectrum of diseases. researchgate.net The unique structural and chemical properties of the azetidine ring allow these compounds to interact with various biological targets, leading to a broad range of pharmacological activities. medwinpublishers.comresearchgate.netwisdomlib.org Researchers have extensively studied the four-membered saturated azetidine ring for its versatile pharmacological potential. researchgate.net

The incorporation of the azetidine moiety into larger molecules can influence their physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. openaccessjournals.com The development of new azetidine derivatives is an active area of research, with numerous studies focusing on the synthesis and evaluation of their biological activities. medwinpublishers.commedcraveonline.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. medwinpublishers.commedcraveonline.com The ability to functionalize the azetidine ring at different positions allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target. researchgate.net

Specific Therapeutic Areas and Target Engagement

Azetidine derivatives have emerged as a promising class of compounds in the development of anticancer agents. researchgate.netnih.govjmchemsci.com Their mechanism of action often involves the inhibition of cancer cell proliferation, a key hallmark of cancer. mdpi.comnih.govnih.gov The structural diversity of azetidine-containing molecules allows them to target various pathways and proteins implicated in cancer progression. medwinpublishers.comresearchgate.net

Research has demonstrated that certain azetidin-2-one (B1220530) derivatives exhibit significant anticancer potential. nih.govmdpi.com For instance, a series of these derivatives showed notable activity against the MCF-7 breast cancer cell line. nih.gov The inhibition of proliferation is a primary endpoint in the evaluation of these compounds, with studies showing a dose-dependent decrease in cancer cell viability upon treatment. mdpi.com

Table 1: Examples of Azetidine Derivatives with Anticancer Activity

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Azetidin-2-one derivatives | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | nih.gov |

| Substituted azetidin-2-ones | MCF-7 (Breast Cancer) | Cytotoxic effects | mdpi.com |

| N-substituted azetidinones | - | Anticancer activity | medwinpublishers.com |

| Azetidine-based inhibitors | Various | Proliferation inhibition | researchgate.net |

Anticancer Agents and Proliferation Inhibition

Modulation of Hippo Pathway Network (YAP/TAZ-TEAD Interaction)

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. biorxiv.orgbiorxiv.org Its dysregulation is implicated in the development of various cancers. mdpi.commednexus.org The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), act as transcriptional co-activators by binding to TEAD (transcriptional enhanced associate domain) transcription factors. mdpi.commednexus.org The YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and inhibit apoptosis. biorxiv.orgbiorxiv.org

Targeting the interaction between YAP/TAZ and TEAD has become a promising strategy for cancer therapy. biorxiv.orgnih.gov Small molecules that disrupt this protein-protein interaction can inhibit the oncogenic activity of YAP and TAZ. mdpi.comnih.gov While direct inhibitors are being developed, another approach involves allosteric inhibition, for example, by targeting the palmitoylation pocket of TEAD, which can disrupt YAP binding. biorxiv.orgnih.gov The development of compounds that can effectively and specifically modulate the Hippo pathway is an active area of research. biorxiv.orgmdpi.com

The adrenomedullin (B612762) (AM) signaling system, which includes the peptide hormone adrenomedullin and its receptors, plays a role in various physiological processes, including blood pressure regulation. researchgate.netnih.gov This system has also been implicated in cancer progression. researchgate.net The AM system comprises two main receptors, AM1 and AM2, which are heterodimers of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 for AM1 and RAMP3 for AM2. researchgate.netwhiterose.ac.uk

Selective blockade of the AM2 receptor has been identified as a valuable therapeutic strategy, particularly in oncology. researchgate.net Research has led to the development of first-in-class AM2 receptor antagonists that exhibit high selectivity over the AM1 receptor. researchgate.net This selectivity is crucial to avoid the cardiovascular side effects associated with inhibiting the AM1 receptor. researchgate.net These selective AM2 antagonists have shown promise in preclinical models of cancer, demonstrating the potential of targeting this specific receptor subtype for cancer treatment. researchgate.net Adrenomedullin 2 (AM2), also known as intermedin, is an endogenous agonist for the AM2 receptor. biorxiv.org

Table 2: Adrenomedullin Receptor Subtypes and Their Components

| Receptor | Components | Primary Endogenous Ligand | Therapeutic Relevance in Cancer | Reference |

| AM1 | CLR + RAMP2 | Adrenomedullin | Inhibition is associated with cardiovascular side effects | researchgate.net |

| AM2 | CLR + RAMP3 | Adrenomedullin, Adrenomedullin 2 (Intermedin) | Selective inhibition is a promising anticancer strategy | researchgate.netbiorxiv.org |

Neurological and Neurocognitive Disorder Treatments

Azetidine derivatives are also being explored for their potential in treating neurological and neurocognitive disorders. google.com These disorders encompass a range of conditions characterized by a decline in cognitive function, such as memory, thinking, and problem-solving. medlineplus.govwikipedia.org The development of pharmacological agents that can modulate neurotransmitter systems or other relevant biological targets in the brain is a key focus of this research. google.com

Some azetidine derivatives have been designed to interact with excitatory amino acid receptor systems, which are crucial for learning and memory processes. google.com For instance, certain azetidine dicarboxylic acid derivatives have been investigated for their potential to treat memory and learning disorders. google.com Neurocognitive disorders can arise from various underlying causes, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as brain injuries and infections. medlineplus.govwikipedia.org Treatment approaches often involve a combination of medication to manage symptoms and supportive therapies. medlineplus.govufhealth.orglumenlearning.com The exploration of novel chemical scaffolds like azetidines offers the potential for new therapeutic avenues for these challenging conditions. researchgate.net

Sphingosine-1-Phosphate (S1P) Receptor Agonism

Azetidine-containing compounds have been successfully developed as agonists for Sphingosine-1-Phosphate (S1P) receptors, which are key regulators of the immune system. acs.orggoogle.com Agonism at the S1P1 receptor subtype, in particular, leads to the sequestration of lymphocytes in lymph nodes, producing an immunomodulatory effect. acs.org This mechanism is the basis for therapies aimed at autoimmune diseases. acs.org

Research has led to the development of potent and selective S1P1 receptor agonists built upon an azetidine-3-carboxylic acid scaffold. acs.orgnih.gov For instance, 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid was identified as a potent S1P1 receptor agonist with potential applications as an immunosuppressant. acs.org Another compound, Ceralifimod (ONO-4641), which features an azetidine-3-carboxylic acid moiety, is a selective agonist for S1P1 and S1P5 receptors and has shown efficacy in preclinical models of type 1 diabetes mellitus. jst.go.jp

Table 1: Azetidine-Based S1P Receptor Agonists

| Compound Name | Target Receptor(s) | Potential Application |

|---|---|---|

| Ceralifimod (ONO-4641) | S1P1 and S1P5 | Autoimmune Diseases (e.g., Multiple Sclerosis, Type 1 Diabetes) jst.go.jp |

| 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid (MRL-A) | S1P1 | Immunosuppression acs.org |

Beta-1 Adrenergic Receptor (ADRB1) Modulation

The azetidine scaffold has been incorporated into modulators of the beta-1 adrenergic receptor (ADRB1), a key target in cardiovascular diseases. revespcardiol.org Beta-blockers, which antagonize these receptors, are widely used therapies. revespcardiol.org The structural properties of the azetidine ring can contribute to the affinity and selectivity of these agents. While specific data on this compound-derived ADRB1 modulators is limited in the provided results, the general utility of azetidine derivatives in developing dopamine (B1211576) antagonists and other CNS-active agents suggests its applicability in modulating G-protein coupled receptors like ADRB1. researchgate.netgoogle.com The modulation of adrenergic receptors is crucial in various physiological processes, and designing selective ligands is a key goal for treating conditions related to the dysfunction of these systems. google.com

Antimicrobial Activity: Antibacterial and Antifungal Compounds

Azetidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. medcraveonline.commedwinpublishers.com The β-lactam ring, a core feature of many azetidinone derivatives, is famously present in penicillin and cephalosporin (B10832234) antibiotics. medcraveonline.compsu.edu Novel synthetic azetidine compounds have been developed to combat the growing issue of drug resistance. medcraveonline.com

Studies have shown that various substituted azetidin-2-ones are active against a range of pathogens. For example, certain 2-oxo-azetidine derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the fungus Candida albicans. medwinpublishers.compsu.eduorientjchem.org The antimicrobial efficacy is often influenced by the nature of the substituents on the azetidine ring. For instance, the presence of an indole (B1671886) moiety at the 4-position of the azetidine ring was found to enhance activity against Mycobacterium tuberculosis. pharmablock.compsu.edu

Table 2: Antimicrobial Activity of Selected Azetidine Derivatives

| Derivative Class | Tested Organisms | Activity Level |

|---|---|---|

| 1-(substituted phenyl)-4-(4"N,N-dimethyl amino phenyl)-azetidine-2-ones | Bacillus megaterium, E. coli, Bacillus subtilis | Moderate to High orientjchem.org |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | S. aureus, E. coli, C. albicans | Good to Excellent psu.edu |

Anti-inflammatory Applications

The azetidine scaffold is a feature in compounds designed for anti-inflammatory purposes. medcraveonline.comresearchgate.net These derivatives can act through various mechanisms, including the inhibition of enzymes like elastase, which is implicated in the tissue destruction associated with chronic inflammation. google.com

Research has demonstrated that certain azetidin-2-one derivatives possess potent anti-inflammatory effects. cncb.ac.cnmdpi.com For example, a series of novel azetidine-2-one derivatives of ferulic acid were evaluated, with some compounds showing anti-inflammatory effects comparable to established drugs like diclofenac (B195802) and indomethacin (B1671933) in animal models. mdpi.com The compound with a 4-fluoro substitution on the phenyl ring (6b) was particularly effective at inhibiting the formation of granulation tissue, a key process in chronic inflammation. mdpi.com The mechanism for some azetidin-2-ones may be linked to the inhibition of Phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. cncb.ac.cn

Antitubercular Agents

In the search for new drugs to combat tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb), azetidine derivatives have emerged as a promising class of compounds. medcraveonline.commedwinpublishers.comresearchgate.net Several studies have focused on synthesizing and evaluating azetidin-2-one analogues for their activity against Mtb. medcraveonline.compsu.educncb.ac.cn

Key findings show that specific substitutions on the azetidine ring are crucial for potent activity. In one study, two azetidin-2-one analogues (4f and 4g) with chloro substitutions on an aryloxy acid moiety exhibited significant activity against the Mtb H37Rv strain, with MIC values of 1.56 and 0.78 μg/mL, respectively. cncb.ac.cn Another study highlighted that a compound (2e) with an indole moiety at the 4-position of the azetidine ring showed the highest activity against Mtb compared to other synthesized compounds in its series. psu.edu More recently, novel spirocyclic azetidines equipped with a nitrofuran warhead have shown excellent in vitro activity, with two compounds demonstrating lower minimum inhibitory concentrations than the frontline drug isoniazid. mdpi.com

Antioxidant Activity

Azetidine derivatives have been investigated for their ability to act as antioxidants, which can neutralize harmful free radicals and mitigate oxidative stress. medcraveonline.commedwinpublishers.comijbpas.com The antioxidant capacity of these compounds is typically evaluated using methods like the DPPH free radical scavenging assay. jmchemsci.com

Studies on 4-oxo-azetidines have shown that their antioxidant activity is influenced by the substituents on the phenyl ring. medcraveonline.comwho.int Derivatives with a chlorine substituent exhibited the highest activity in scavenging nitric oxide and superoxide (B77818) radicals. medcraveonline.comwho.int In another study of 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-one derivatives, several compounds showed greater antioxidant potency than the standard drug, ascorbic acid. mdpi.com Specifically, compounds AZ-5 and AZ-15 were identified as having the greatest potential, with IC50 values of 45.02 μg/mL and 42.88 μg/mL, respectively. mdpi.com

Table 3: Antioxidant Activity of Selected Azetidine Derivatives

| Compound Series | Most Potent Compounds | IC50 Value (μg/mL) | Standard |

|---|---|---|---|

| 4-oxo-azetidines | 4c (p-chloro derivative) | Exhibited strong scavenging activity | Ascorbic Acid medcraveonline.com |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one | AZ-15 | 42.88 | Ascorbic Acid (IC50 = 78.63) mdpi.com |

Kinase Inhibition (e.g., Bruton's Tyrosine Kinase - BTK)

The azetidine scaffold is a valuable component in the design of kinase inhibitors, particularly for Bruton's Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase essential for B-cell signaling. caymanchem.comnih.gov Inhibiting BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. nih.govresearchgate.net

Azetidine-containing molecules have been developed as potent and selective BTK inhibitors. For example, BIIB068 is a known inhibitor of BTK with an IC50 value of less than 10 nM. caymanchem.comcaymanchem.com Another study reported the discovery of a novel class of covalent BTK inhibitors, where compound 27, a 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide derivative (which may incorporate an azetidine substructure implicitly in its development), irreversibly binds to a cysteine residue (Cys481) near the ATP binding site. nih.gov This covalent interaction provides sustained target engagement, a desirable feature for therapeutic agents. nih.gov The use of the azetidine scaffold in such complex molecules highlights its importance in creating highly specific and potent enzyme inhibitors. chemrxiv.org

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Sphingosine-1-Phosphate (S1P) |

| Ceralifimod (ONO-4641) |

| 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid (MRL-A) |

| Azetidine Carboxylate 7 |

| Beta-1 Adrenergic Receptor (ADRB1) |

| 1-(substituted phenyl)-4-(4"N,N-dimethyl amino phenyl)-azetidine-2-ones |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide |

| 4-arylazetidin-2-ones |

| Azetidin-2-one derivatives of ferulic acid |

| Diclofenac |

| Indomethacin |

| Phospholipase A2 (PLA2) |

| Isoniazid |

| Ascorbic acid |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one |

| Bruton's Tyrosine Kinase (BTK) |

| BIIB068 |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 3-Boc-aminoethylazetidine | C₁₀H₂₀N₂O₂ |

| Azetidine (B1206935) | C₃H₇N |

| L-azetidine-2-carboxylic acid | C₄H₇NO₂ |

| Oxetane | C₃H₆O |

| Thietane | C₃H₆S |

| Pyrrolidine | C₄H₉N |

| Piperidine | C₅H₁₁N |

| Aziridine | C₂H₅N |

| Di-tert-butyl dicarbonate (B1257347) | C₁₀H₁₈O₅ |

| tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | C₁₀H₂₀N₂O₂ |

Biological Activity and Mechanisms of Action of Azetidine Derivatives

Enzyme Inhibition by Azetidine (B1206935) Derivatives

Azetidine derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. Their ability to act as enzyme inhibitors is a cornerstone of their therapeutic potential. medcraveonline.commdpi.com

Research has shown that specific azetidine derivatives can act as time-dependent inhibitors of serine proteases such as thrombin and plasmin. nih.gov For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were synthesized and evaluated for this purpose. nih.gov It was found that N-acetylation of the β-lactam nitrogen atom in these derivatives led to effective, time-dependent inhibition of thrombin. nih.gov

Furthermore, azetidine-based compounds have been developed as inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD1), an enzyme involved in lipid metabolism. google.com These derivatives are explored for their potential in treating conditions related to abnormal lipid synthesis, such as metabolic syndrome and atherosclerosis. google.com

In the realm of cancer therapy, azetidine derivatives have demonstrated significant inhibitory activity against enzymes crucial for cancer cell proliferation and survival. Some have been recognized as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. A series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues were identified as potential inhibitors of human topoisomerase IIα. researchgate.net Similarly, derivatives of 3-hydroxymethyl-azetidine have been developed as potent inhibitors of DNA polymerase Theta (Polθ), presenting a strategy for targeting tumors with deficiencies in DNA repair mechanisms like BRCA-deficient tumors. nih.gov Other studies have explored hybrid oxo-azetidine conjugated thiazoles as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment. researchgate.netresearchgate.net

Table 1: Azetidine Derivatives as Enzyme Inhibitors

| Target Enzyme | Azetidine Derivative Class | Biological Significance | References |

|---|---|---|---|

| Thrombin, Plasmin | 3-(3-guanidinopropyl)-azetidin-2-ones | Inhibition of blood coagulation | nih.gov |

| Stearoyl-CoA delta-9 desaturase (SCD1) | General Azetidine Derivatives | Modulation of lipid metabolism | google.com |

| Topoisomerase II | 3-(4-methoxyphenyl)azetidines, Benzopsoralens with hydroxymethyl substitutions | Anticancer activity through interference with DNA replication | researchgate.netresearchgate.net |

| DNA Polymerase Theta (Polθ) | 3-hydroxymethyl-azetidine derivatives | Synthetic lethality in BRCA-deficient tumors | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Hybrid oxo-azetidine conjugated thiazoles | Inhibition of cancer cell proliferation | researchgate.netresearchgate.net |

| Phospholipase A2 (PLA2) | Azetidin-2-one (B1220530) derivatives | Anti-inflammatory and anti-tubercular activity | medwinpublishers.com |

Interaction with Biological Targets

The interaction of azetidine derivatives with various biological targets is a key aspect of their pharmacological profiles. The rigid azetidine scaffold can serve as a pharmacophore that mimics natural amino acids or other endogenous ligands, enabling interaction with receptors and other macromolecules. rsc.org

One significant area of research is the interaction of azetidine derivatives with DNA. Some derivatives have been investigated as DNA intercalators, which can interfere with DNA processes and lead to cytotoxic effects in cancer cells. tandfonline.com Theoretical studies have also explored azetidine derivatives as models for understanding DNA repair mechanisms, particularly the photorepair of DNA lesions. mdpi.comcsic.es It has been proposed that the repair of certain DNA photoproducts may proceed through an azetidine ring intermediate, the opening of which is facilitated by electron transfer. mdpi.comcsic.esscilit.com

Azetidine derivatives have also been designed as ligands for various receptors. For example, tricyclic derivatives of azetidine have been synthesized and evaluated as dopamine (B1211576) receptor antagonists. researchgate.net Furthermore, certain azetidine derivatives have shown high affinity for sigma receptors, which are implicated in various neurological functions and are targets for antipsychotic drug development. researchgate.netacs.org The hydroxymethyl groups on some azetidine rings can facilitate hydrogen bonding, enhancing their binding affinity to specific proteins.

Cellular and Molecular Mechanisms of Action

The biological effects of azetidine derivatives are underpinned by their modulation of various cellular and molecular pathways.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes, making them major drug targets. nih.gov Azetidine derivatives have been explored for their ability to modulate GPCR signaling. For instance, derivatives of azetidine-3-carboxylic acid have been identified as agonists for the sphingosine-1-phosphate (S1P) receptors, which are a class of GPCRs. The modulation of S1P receptors is a promising therapeutic strategy for inflammatory diseases like multiple sclerosis, as these receptors play a role in regulating cell survival and migration. The development of azetidine-based ligands for GPCRs is an active area of research, with some compounds being investigated for the treatment of metabolic diseases. google.comgoogle.com

Azetidine derivatives have been shown to exert significant effects on cell survival and migration, particularly in the context of cancer. Numerous studies have reported the anti-proliferative activities of various azetidine compounds against different human cancer cell lines. researchgate.netresearchgate.net For example, piperazine-clubbed 2-azetidinone derivatives have been shown to suppress the proliferation and migration of human cervical cancer cells. nih.gov The mechanism often involves the induction of apoptosis (programmed cell death) through pathways such as the generation of intracellular reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov

Conversely, some simpler azetidine derivatives, like azetidine itself (which is a proline analogue), have been shown to stimulate endothelial cell migration. nih.gov This activity is linked to the modulation of collagen synthesis, suggesting that these compounds can interfere with the extracellular matrix, a key controller of cell migration. nih.gov This has implications for processes like angiogenesis (the formation of new blood vessels). nih.gov

As mentioned earlier, a key mechanism of action for several anticancer azetidine derivatives is their interference with fundamental cellular processes related to DNA. The inhibition of topoisomerase II is a well-documented mechanism. researchgate.netresearchgate.net By inhibiting this enzyme, these compounds prevent the proper management of DNA topology during replication and transcription, leading to DNA damage and ultimately cell death. For example, the 3-(4-methoxyphenyl)azetidine analogue, 4A-17, was identified as a potent inhibitor of human topoisomerase IIα. researchgate.net

The inhibition of DNA polymerase Theta (Polθ) by 3-hydroxymethyl-azetidine derivatives is another example of targeting DNA-related processes. nih.gov Polθ is a specialized DNA polymerase involved in the repair of DNA double-strand breaks. Inhibiting this enzyme in cancer cells that already have a compromised DNA repair system (e.g., BRCA-deficient tumors) leads to a synthetic lethal effect, where the combination of two non-lethal defects results in cell death. nih.gov

Furthermore, azetidine structures are studied as models for DNA lesions themselves. mdpi.com The formation and repair of azetidine-containing DNA adducts are investigated to understand the mechanisms of DNA damage and repair, which is crucial for comprehending mutagenesis and carcinogenesis. mdpi.comcsic.es

The specific interactions between azetidine derivatives and their target receptors are crucial for their biological activity. Molecular docking studies and structure-activity relationship (SAR) analyses are often employed to understand these interactions at an atomic level.

For example, novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a transcription factor that is aberrantly activated in many cancers. nih.gov These azetidine inhibitors are designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and DNA binding, thereby inhibiting the transcription of target genes involved in cell growth and survival. nih.gov

In another example, the interaction of azetidine derivatives with sigma receptors has been modeled. acs.org These studies revealed that the nitrogen atom of the azetidine ring can form a key salt bridge interaction with a conserved glutamate (B1630785) residue (Glu172) in the receptor's binding site, anchoring the ligand. acs.org Similarly, azetidine derivatives designed as dopamine receptor antagonists show specific binding profiles for D2 and D4 receptor subtypes, with substitutions on the amide moiety influencing potency and selectivity. researchgate.net These detailed receptor-ligand interaction studies are vital for the rational design and optimization of new azetidine-based therapeutic agents.

Theoretical and Computational Studies

Molecular Modeling and Docking Studies of Azetidine-Ligand Interactions

Molecular modeling and docking are instrumental in predicting how a ligand like 3-Boc-aminoethylazetidine might interact with a biological target, typically a protein receptor. This process involves the computational prediction of the preferred orientation of the molecule when bound to a receptor to form a stable complex. nih.gov

Docking studies on azetidine (B1206935) derivatives have shown that the azetidine ring and its substituents play a critical role in binding. dergipark.org.trnih.gov For this compound, the key interaction points are the nitrogen atom of the azetidine ring, which can act as a hydrogen bond acceptor, and the N-H group of the Boc-protected amine, which can act as a hydrogen bond donor. The bulky tert-butoxycarbonyl (Boc) group can also participate in hydrophobic interactions within a receptor's binding pocket.

In a typical docking simulation, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). brieflands.com Software such as AutoDock or Molegro Virtual Docker is then used to place the ligand into the active site of the protein. nih.govvistas.ac.in A scoring function estimates the binding affinity, with lower binding energy scores generally indicating a more stable protein-ligand complex. researchgate.net For instance, docking studies on similar azetidin-2-one (B1220530) derivatives against the epidermal growth factor receptor (EGFR) have identified compounds with high fitness scores, suggesting strong binding potential. dergipark.org.trresearchgate.net These studies highlight the importance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. vistas.ac.in

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Azetidine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Boc-protected Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Main-chain Carbonyls |

| Boc Group (tert-butyl) | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

This table is generated based on general principles of molecular interactions. Specific interactions depend on the topology and amino acid composition of the target protein's active site.

Conformational Analysis of the Azetidine Ring System

Conformational analysis of azetidine derivatives, often performed using a combination of NMR spectroscopy and quantum chemical calculations, reveals that the ring can exist in different puckered states. nih.govcapes.gov.br The substituents on the ring heavily influence the preferred conformation. capes.gov.br For this compound, the aminoethyl side chain at the C3 position will preferentially occupy either an axial or equatorial position depending on steric and electronic factors. The puckered conformation creates distinct axial and equatorial positions, which affects stereoelectronic interactions. Studies on similar systems show that the energy barrier for ring inversion is relatively low, but one conformation is typically favored. nih.gov

X-ray crystallographic studies of related azetidine derivatives provide valuable data on the geometry of the ring system.

Table 2: Typical Geometric Parameters of a Substituted Azetidine Ring

| Parameter | Value | Source |

|---|---|---|

| C-N Bond Length | 1.47 ± 0.02 Å | |

| N-C-C Bond Angle | 88.5 ± 1.5 ° | |

| Puckering Amplitude | ~0.38 Å |

These values are derived from studies on analogous azetidine derivatives and represent typical geometries. The exact parameters for this compound would require specific experimental or computational determination.

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can predict a variety of properties for this compound, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

For azetidine derivatives, quantum chemical calculations have been used to study reaction mechanisms, such as ring-opening reactions. mdpi.comnih.gov These studies show that electron transfer can dramatically facilitate the opening of the azetidine ring. nih.gov By calculating properties like ionization potential and electron affinity for this compound, its susceptibility to oxidative or reductive processes can be evaluated. mdpi.com Furthermore, these calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental IR or Raman spectra to confirm the structure. researchgate.net

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT (e.g., B3LYP) |

| Molecular Electrostatic Potential | Sites for electrophilic/nucleophilic attack | DFT, Hartree-Fock |

This table outlines properties that can be calculated for this compound to understand its electronic behavior.

Predictive Modeling for Biological Activity

Predictive modeling, through techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, aims to build mathematical models that correlate a compound's chemical structure with its biological activity. uminho.pt This approach is a cornerstone of modern drug discovery, enabling the screening of virtual libraries and the prioritization of candidates for synthesis and testing. nih.gov

To build a predictive model for this compound, a dataset of structurally related azetidine compounds with known biological activities would be required. mdpi.com For each compound, a set of numerical descriptors is calculated. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, molecular fingerprints), and 3D descriptors (e.g., molecular shape, surface area).

Machine learning algorithms—such as random forests, support vector machines (SVM), or gradient boosting—are then trained on this dataset to learn the relationship between the descriptors and the observed activity. uminho.ptmdpi.com The resulting model can then be used to predict the activity of new compounds like this compound. nih.gov QSAR studies on azetidine-2-carbonitriles, for example, have successfully identified key structural features responsible for antimalarial activity, guiding the design of more potent derivatives. brieflands.com A similar workflow could be applied to predict the potential therapeutic applications of this compound.

Table 4: Workflow for Predictive Modeling of Biological Activity

| Step | Description | Examples |

|---|---|---|

| 1. Data Collection | Gather a dataset of compounds with known activity against a specific target. | ChEMBL, PubChem |

| 2. Molecular Descriptors | Calculate numerical representations of the chemical structures. | ECFP4 fingerprints, Daylight descriptors, MACCS keys. mdpi.com |

| 3. Model Building | Train a machine learning algorithm on the descriptor-activity data. | Support Vector Machines (SVM), Bagging, XGBoost. mdpi.com |

| 4. Model Validation | Assess the model's predictive power using internal (cross-validation) and external test sets. | R², Q², RMSE |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azetidin-2-one |

| Azetidine-2-carbonitriles |

| tert-butoxycarbonyl (Boc) |

Patent Landscape and Commercial Development

Analysis of Patents Citing 3-Boc-aminoethylazetidine and its Derivatives

A review of the patent literature reveals the significant role of azetidine (B1206935) derivatives, including structures related to this compound, in the development of novel therapeutics across various disease areas. Pharmaceutical companies frequently utilize these scaffolds to create new chemical entities with desired biological activities.

While direct citations for this compound (CAS 162696-31-3) are often embedded within broader claims covering a class of compounds, the patent landscape for azetidine derivatives is rich and expanding. These patents often claim a genus of compounds where an azetidine moiety is a core component, connected to other cyclic or acyclic fragments. For instance, patents from companies like Shionogi & Co. and Merck describe broad classes of azetidine derivatives for use as medicaments. unifiedpatents.com

AstraZeneca, in patent US10961241B2, details the preparation of related N-substituted azetidin-3-yl-carbamates for use in their chemical compounds, highlighting the industrial relevance of this scaffold in drug discovery programs. google.com Similarly, World Intellectual Property Organization (WIPO) patent WO2013134061A1, assigned to Rib-X Pharmaceuticals, Inc. (now Melinta Therapeutics), discloses phenicol antibacterials and lists tert-butyl n-(azetidin-3-yl)carbamate, a closely related analogue, as a reactant in their synthetic schemes. google.com.na

The following table provides a snapshot of patents that feature azetidine derivatives, illustrating the diverse therapeutic targets being pursued.

| Patent Number | Assignee | Therapeutic Area / Target | Note on Azetidine Moiety |

|---|---|---|---|

| WO2024008680 | Charles River Laboratories | Dipeptidyl Peptidase 1 (DPP1) Inhibitors | Claims novel azetidine derivatives. criver.com |

| US10961241B2 | AstraZeneca AB | Undisclosed Chemical Compounds | Describes preparation of N-substituted tert-butyl azetidin-3-yl-carbamate derivatives. google.com |

| WO2013098375A1 | Shionogi & Co. | General Therapeutic Use | Covers new azetidine derivatives for pharmaceutical compositions. unifiedpatents.com |

| WO2008032036A1 | N/A (Inventors: Butterworth, S. et al.) | PI3K and mTOR Kinase Inhibitors | Preparation of pyrimidine (B1678525) derivatives with azetidine substituents for treating proliferative disorders. medchemica.com |

| WO2013134061A1 | Rib-X Pharmaceuticals, Inc. | Antibacterial Agents | Utilizes tert-butyl n-(azetidin-3-yl)carbamate as a building block. google.com.na |

Commercial Availability and Industrial Applications of Azetidine Building Blocks

The successful application of azetidine-containing molecules in drug discovery is heavily reliant on the commercial availability of key building blocks. This compound and its isomers, such as 1-Boc-3-(aminoethyl)azetidine, are readily available from various chemical suppliers, facilitating their use in both academic research and industrial-scale synthesis.

These building blocks are primarily used in organic synthesis and medicinal chemistry. mdpi.com The Boc (tert-butyloxycarbonyl) protecting group on the aminoethyl side chain allows for selective reactions at the azetidine nitrogen, while the primary amine can be revealed later for further functionalization. This versatility makes it a valuable synthon for constructing complex lead compounds. The azetidine ring itself is incorporated to impart conformational rigidity, reduce molecular weight and lipophilicity compared to larger rings, and provide novel vectors for exploring chemical space. nih.gov

The industrial application of these building blocks extends to the synthesis of inhibitors for a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). psu.edu For example, recent research has highlighted the development of azetidine derivatives as potent agents against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly. acs.org

A selection of commercial suppliers for this compound and related compounds is listed below.

| Supplier | Compound Name(s) | CAS Number |

|---|---|---|

| Thermo Fisher Scientific (Alfa Aesar) | 3-[2-(Boc-amino)ethyl]azetidine | 162696-31-3 thermofisher.com |

| VWR (Avantor) | This compound | N/A vwr.com |

| Apollo Scientific | 3-(2-Aminoethyl)azetidine hydrochloride, 3-BOC protected | N/A apolloscientific.co.uk |

| Protheragen | 1-N-Boc-3-(aminoethyl)azetidine | 898271-20-0 protheragen.ai |

| Fisher Scientific | 3-(2-Aminoethyl)-1-Boc-azetidine | 898271-20-0 fishersci.pt |

Emerging Trends in Patenting Azetidine-Based Chemical Entities

The patent landscape for azetidine-containing compounds reflects several emerging trends in medicinal chemistry. A primary driver is the increasing demand for novel chemical matter with improved drug-like properties. The pharmaceutical industry's growing interest in molecules that exist beyond the "rule of 5" has spurred the use of small, three-dimensional scaffolds like azetidine. researchgate.net

Another trend is the use of azetidine rings as bioisosteres for other functional groups or larger rings. Replacing a gem-dimethyl group or a larger heterocycle with an azetidine can fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability, without sacrificing biological activity. nih.gov

Furthermore, recent patents show a diversification of the therapeutic targets for azetidine-based drugs. While historically used in areas like hypertension, newer applications include inhibitors for oncology targets (e.g., PI3K, mTOR), inflammatory diseases (e.g., DPP1), and infectious diseases. criver.commedchemica.comacs.org This expansion indicates a growing appreciation for the versatility of the azetidine scaffold in addressing a wide array of medical needs. The continued development of synthetic methods to access diversely functionalized azetidines is expected to fuel these trends, leading to a new generation of patented chemical entities. researchgate.net

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Diversely Substituted Azetidines

While significant progress has been made in the synthesis of azetidines, the development of efficient and versatile methods for creating diversely substituted derivatives remains a primary objective. morressier.comrsc.org The limited availability of robust synthetic routes has historically hampered the widespread incorporation of this scaffold into functional molecules. nih.gov

Future efforts will likely focus on: